REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([Br:10])[CH:7]=[CH:8][CH:9]=1.[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].CN(C1C=CC=CN=1)C.C(N(CC)CC)C>C(Cl)Cl>[O:1]([CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([Br:10])[CH:7]=[CH:8][CH:9]=1)[Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCCC=1C=C(C=CC1)Br
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
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CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with brine, saturated ammonium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (elution gradient: 0-10% hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCC=1C=C(C=CC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |